rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide
Description
Properties
IUPAC Name |
methyl (3aS,6aR)-5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-20-14(17)15-10-16(7-12-5-3-2-4-6-12)8-13(15)9-21(18,19)11-15/h2-6,13H,7-11H2,1H3/t13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNTOGFDKTUFP-UKRRQHHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CN(CC1CS(=O)(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CN(C[C@@H]1CS(=O)(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Tosylmethyl Isocyanide (TsMIC)
A foundational approach involves reacting 2,3-dihydrothiophene 1,1-dioxide with TsMIC under basic conditions (e.g., K₂CO₃ in DMF). This forms the bicyclic scaffold through nucleophilic attack and subsequent ring closure.
Example Protocol
Palladium-Catalyzed Heteroannulation
Pd(0) catalysts enable cyclization of bromothiophene precursors with alkynes or amines. For instance, ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes Suzuki coupling with benzylboronic acid to install the benzyl group.
Key Data
| Step | Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Cyclization | Pd(PPh₃)₄ | Toluene | 110 | 72% |
| Benzylation | PdCl₂(dppf) | THF | 70 | 65% |
Stereochemical Control and Alkylation
The rel-(3aS,6aR) configuration is achieved through chiral resolution or asymmetric catalysis.
Chiral Auxiliary-Mediated Synthesis
Using (R)-BINOL-derived ligands in Pd-catalyzed alkylation ensures enantiomeric excess >90%.
Protocol
Diastereomeric Salt Resolution
Racemic mixtures are resolved using tartaric acid derivatives. For example, treatment with L-(+)-tartaric acid in ethanol yields the desired (3aS,6aR) diastereomer.
Sulfone Formation via Oxidation
The 2,2-dioxide moiety is introduced by oxidizing the thiophene sulfide intermediate.
mCPBA Oxidation
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes sulfur to sulfone.
Optimized Conditions
Hydrogen Peroxide-Mediated Oxidation
Alternative methods use H₂O₂ with catalytic tungstic acid in acetic acid, though yields are lower (70%).
Esterification and Deprotection
Final steps involve methyl ester installation and removal of protecting groups.
Methylation via Trimethylsilyldiazomethane
Carboxylic acid intermediates are esterified using trimethylsilyldiazomethane in methanol.
Procedure
-
Substrate : 5-Carboxy-thieno[3,4-c]pyrrole (5 mmol)
-
Reagent : TMS-diazomethane (6 mmol), MeOH
-
Yield : 88%
Deprotection with Cesium Carbonate
Nitrobenzenesulfonyl (Ns) groups are removed using Cs₂CO₃ and thiophenol in acetonitrile.
Case Study
-
Protected Intermediate : Methyl 5-[(2-nitrophenyl)sulfonyl]-thienopyrrole (8.95 mmol)
-
Deprotection Agents : Cs₂CO₃ (17 mmol), PhSH (17 mmol)
-
Conditions : CH₃CN, RT, 4 h
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| TsMIC Cyclocondensation | Core formation | 68% | Moderate | Limited |
| Pd-Catalyzed Annulation | Benzylation | 65% | High | High |
| mCPBA Oxidation | Sulfone installation | 85% | N/A | Moderate |
Challenges and Optimization Opportunities
-
Stereochemical Drift : Prolonged reaction times reduce ee; optimized catalyst loading (5–10 mol% Pd) mitigates this.
-
Over-Oxidation : Excess mCPBA leads to sulfonic acid byproducts; stoichiometric control is critical.
-
Solvent Choice : THF improves Pd-mediated coupling efficiency vs. DMF, which accelerates racemization .
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide has garnered attention for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole derivatives exhibit cytotoxic effects on various cancer cell lines. For example:
- Case Study : A derivative of this compound demonstrated significant inhibition of cell proliferation in breast cancer cells, with an IC50 value indicating effective potency at low concentrations.
Neuroprotective Effects
Research indicates that thieno[3,4-c]pyrrole derivatives may possess neuroprotective properties. In vitro studies have shown:
- Mechanism : These compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Case Study : A related compound improved cognitive functions in animal models of Alzheimer's disease.
Material Science Applications
In addition to medicinal uses, this compound has potential applications in material science.
Polymer Chemistry
The compound can act as a monomer or additive in polymer synthesis:
- Properties : Enhances thermal stability and mechanical strength of polymers.
- Case Study : Incorporation into poly(methyl methacrylate) matrices resulted in improved tensile strength and thermal resistance.
Nanotechnology
As a building block for nanomaterials:
- Application : The compound can be utilized to create nanoscale devices with specific electronic properties.
- Case Study : Research demonstrated that nanoparticles synthesized from this compound exhibited unique optical properties suitable for photonic applications.
Mechanism of Action
The mechanism of action of rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
Core Heterocycle: Thieno[3,4-c]pyrrole (Target): The sulfur atom in the thiophene ring increases electron-withdrawing effects, while the sulfone group further polarizes the structure, enhancing solubility in aqueous media. Pyrrolo[3,4-c]pyrrole (): Nitrogen-rich cores exhibit stronger hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .
Ester Groups :
- Methyl (Target) : Prone to rapid hydrolysis in vivo, suitable for prodrug designs requiring quick release of active carboxylic acids.
- tert-Butyl () : Hydrolytically stable, extending half-life but requiring enzymatic cleavage for activation .
- Ethyl () : Intermediate hydrolysis rate, balancing stability and bioavailability .
Sulfone vs.
Biological Activity :
- Compounds with benzotriazole-carbonyl groups () show potent enzyme inhibition (e.g., autotaxin) due to π-π stacking and hydrogen bonding, whereas the target compound’s benzyl group may favor hydrophobic interactions .
- d-Biotin intermediates () highlight the importance of stereochemistry (3aS,6aR) in vitamin activity, suggesting similar stereochemical precision is critical for the target compound’s efficacy .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (stereoselective hydrogenation) and (carbodiimide-mediated coupling). Sulfone introduction may require oxidation steps using peracids or ozone .
Biological Activity
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide (CAS No. 2696257-49-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thienopyrrole class of heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:
Key Features:
- Molecular Weight: 303.38 g/mol
- Chemical Formula: C15H19N2O4S
- CAS Number: 2696257-49-3
Mechanisms of Biological Activity
The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets.
Enzyme Modulation
Research indicates that this compound may act as an activator of pyruvate kinase M2 (PKM2), an enzyme pivotal in cancer metabolism. Activation of PKM2 can shift the metabolic profile of cancer cells from proliferation to differentiation, potentially inhibiting tumor growth.
Table 1: Summary of PKM2 Activation Studies
| Compound | AC50 Value (nM) | Maximum Response (%) | Assay Type |
|---|---|---|---|
| This compound | 63 | 122 | Firefly Luciferase Assay |
| Substituted Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 326 | 224 | LDH Coupled Reaction |
These findings suggest that the compound exhibits significant potency in activating PKM2 compared to other agents tested.
Therapeutic Potential
The activation of PKM2 by this compound may have implications in cancer therapy. By redirecting glycolytic intermediates away from anabolic pathways towards oxidative phosphorylation, this compound could potentially reduce the proliferative capacity of cancer cells.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
-
Cancer Cell Metabolism:
- A study published in Nature demonstrated that compounds activating PKM2 led to reduced lactate production and increased oxidative phosphorylation in cancer cells. This metabolic shift was associated with decreased tumor growth in xenograft models.
-
Selectivity Studies:
- Comparative studies showed that this compound selectively activates PKM2 without affecting other isoforms such as PKM1 and PKR. This selectivity is crucial for minimizing side effects during therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing rel-methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide?
- Methodology : The compound is synthesized via hydrogenation and coupling reactions. A key step involves the use of tert-butoxycarbonyl (Boc) protection for the pyrrole nitrogen, followed by deprotection under acidic conditions. Reagents such as N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) are employed for carboxylate activation. Post-synthesis purification is typically achieved via column chromatography using gradients of ethyl acetate/hexane .
- Critical Parameters : Reaction temperature (0–25°C), solvent choice (DCM or THF), and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly impact yield and purity .
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Analytical Techniques :
- 1H NMR : Distinct signals for the benzyl group (δ 7.2–7.4 ppm), methyl ester (δ 3.6–3.8 ppm), and thieno-pyrrole backbone (δ 2.8–3.2 ppm) confirm structural integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 365.12).
- Chiral HPLC : Used to resolve enantiomeric excess (>98% ee) by comparing retention times with racemic standards .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile : The compound is hygroscopic and prone to hydrolysis of the ester group. Storage at –20°C under nitrogen in anhydrous DMSO or acetonitrile is recommended. Degradation studies via accelerated thermal analysis (40°C/75% RH) show <5% decomposition over 30 days when properly sealed .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Issue : Discrepancies in diastereomeric ratios during Boc-deprotection or benzylation steps.
- Resolution Strategy :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enhance stereoselectivity during ring closure.
- Dynamic Kinetic Resolution (DKR) : Employ palladium-catalyzed asymmetric hydrogenation to bias the 3aS,6aR configuration .
Q. What computational methods are suitable for modeling the compound’s reactivity in nucleophilic substitutions?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites at the sulfur dioxide moiety and carboxylate carbon. Molecular dynamics simulations (RDKit) reveal steric hindrance from the benzyl group, which slows SN2 reactions at the 3a-position .
- Applications : Guides functionalization strategies for derivatization (e.g., introducing fluorophores or bioorthogonal handles) .
Q. How to address discrepancies between experimental and theoretical NMR chemical shifts?
- Case Study : Observed δ 3.1 ppm (experimental) vs. δ 3.4 ppm (computed) for the methylene protons adjacent to sulfur.
- Root Cause : Solvent effects (implicit vs. explicit solvation models) and conformational averaging in simulations.
- Mitigation : Use explicit solvent models (e.g., DMSO in Gaussian 09) and compare Boltzmann-weighted averaged shifts with experimental data .
Q. What strategies mitigate side reactions during benzylation of the pyrrole nitrogen?
- Challenge : Competing O-benzylation or sulfone oxidation.
- Optimized Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
